(4-Bromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone
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Overview
Description
(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a bromothienyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE typically involves the reaction of benzhydrylpiperazine with a bromothienyl ketone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thienyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the bromothienyl moiety could participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: Similar structure but with a pyrazole ring instead of a thienyl ring.
(4-BENZHYDRYLPIPERAZINO)(2-THIENYL)METHANONE: Similar structure but without the bromine atom.
Uniqueness
(4-BENZHYDRYLPIPERAZINO)(4-BROMO-2-THIENYL)METHANONE is unique due to the presence of both the benzhydryl and bromothienyl groups, which confer distinct chemical and biological properties. The bromine atom in the thienyl ring can participate in unique substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C22H21BrN2OS |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-bromothiophen-2-yl)methanone |
InChI |
InChI=1S/C22H21BrN2OS/c23-19-15-20(27-16-19)22(26)25-13-11-24(12-14-25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,21H,11-14H2 |
InChI Key |
PVXRLEGYIIUMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br |
Origin of Product |
United States |
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